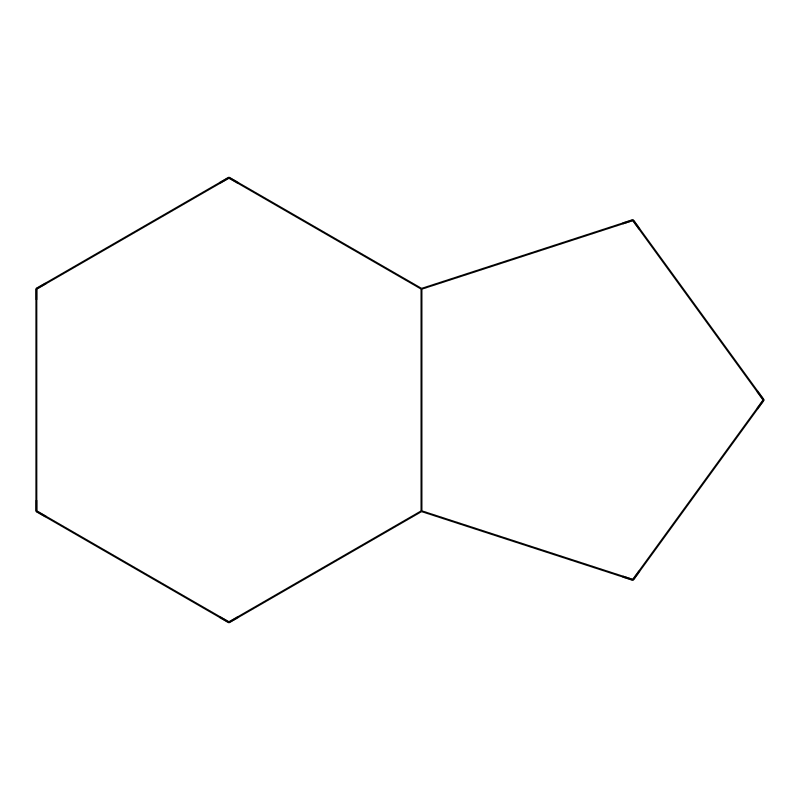

Hexahydroindan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

cis-hexahydroindan vs trans-hexahydroindan stereochemistry

Structural & Thermodynamic Properties

The table below summarizes the key differences between the isomers, drawing from experimental calorimetric data and molecular mechanics calculations [1] [2] [3].

| Property | cis-Hexahydroindan | trans-Hexahydroindan |

|---|---|---|

| Ring Fusion | cis-decalin type | trans-decalin type [4] |

| Conformational Flexibility | Two interchangeable conformations (steroid & non-steroid forms) [2] [4] | One rigid conformation [2] [4] |

| Point Group | C₁ [4] | C₂ (possesses a C₂ axis) [4] |

| Relative Enthalpy (ΔH) | Higher by ~1.07 kcal/mol [4] | Lower (more enthalpically favorable) [4] |

| Relative Entropy (S) | Higher [4] | Lower by ~2.3 kcal/mol⁻¹ [4] |

| Relative Stability | More stable above ~200°C (due to entropy) [4] | More stable below ~200°C (due to enthalpy) [4] |

| Ring Junction Torsion Angles | ~42° and ~42° (+,+ or -,-) [4] | ~68° and ~42° [4] |

| Cyclohexane Ring Shape | Flatter [4] | More puckered [4] |

Differentiation by NMR Spectroscopy

While the search results lack specific NMR data for hexahydroindan, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for differentiating cis/trans isomers based on their distinct electronic environments [5].

- Chemical Shifts: The spatial arrangement of atoms creates different magnetic environments for nuclei, leading to different chemical shifts in the NMR spectrum [5] [6]. For alkenes, hydrogens in trans isomers typically resonate at a lower field (more downfield) than their cis counterparts [6].

- Coupling Constants ((J)) : A key diagnostic tool is the vicinal coupling constant ((^3J)) between protons on adjacent carbons. For alkenes, trans coupling is typically larger (11-18 Hz) than cis coupling (6-14 Hz) [6]. This principle can be applied to rigid ring systems to determine relative stereochemistry.

Synthetic Approaches

The synthesis of these frameworks is often achieved through transannular cyclization reactions. The stereochemical outcome (cis or trans) depends on the geometry of the starting material [4].

The following diagram illustrates the general workflow for synthesizing cis- and trans-hydrindane derivatives via transannular cyclization, based on a referenced approach [4].

Key Takeaways

- Stability is Temperature-Dependent: The common rule that one isomer is universally more stable does not always hold. For hydrindane systems, the trans isomer is favored at lower temperatures due to enthalpy, while the cis isomer becomes more stable at higher temperatures due to its higher entropy [2] [4].

- NMR is a Critical Tool: Coupling constants and chemical shifts are essential for determining the stereochemistry of synthesized isomers [5] [6].

- Stereochemistry is Synthesis-Led: The geometry of the starting material in key cyclization reactions directly controls whether the cis or trans fused product is formed [4].

References

- 1. cis- and trans-hexahydroindan. Chemical thermodynamic ... [osti.gov]

- 2. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. and Trans-Hexahydroindan. Chemical Thermodynamic ... [stacks.cdc.gov]

- 4. Cis-Hydrindane - an overview [sciencedirect.com]

- 5. How does NMR differentiate between cis and trans isomers? [tutorchase.com]

- 6. Nuclear Magnetic Resonance (NMR) of Alkenes [chem.libretexts.org]

Thermodynamic Properties of Hexahydroindan Isomers

A 1972 study provides fundamental thermodynamic data for the cis and trans isomers of hexahydroindan itself [1]. The quantitative data from this study are summarized in the table below.

| Property | cis-Hexahydroindan | trans-Hexahydroindan |

|---|---|---|

| Phase Studied | Liquid & Vapor | Liquid & Vapor |

| Key Measurements | Heat capacity (12–390 K), enthalpy of fusion, vapor pressure, entropy | Heat capacity (12–390 K), enthalpy of fusion, vapor pressure, entropy |

| Application in Study | Isomerization equilibrium calculation between cis and trans forms | Isomerization equilibrium calculation between cis and trans forms |

Experimental Methodologies

The same study outlines the core experimental methodologies used to determine these properties [1]:

- Calorimetry: Used for the direct measurement of enthalpy changes and heat capacities of the condensed phases.

- Vapor Pressure Measurements: Conducted over a pressure range of 0.3 to 2025 torr to derive thermodynamic functions for the vapor phase.

- Equilibrium Studies: The determined enthalpy and entropy values were used to calculate the isomerization equilibrium mole fractions for the reaction converting the trans isomer to the cis isomer in both liquid and vapor phases.

Related Context from Recent Research

While direct data on thermal stability is sparse, contemporary research on related compounds provides insight into relevant approaches:

- Focus on Hydrogen Carriers: Current research investigates oxygen-containing bicyclic molecules (like benzofuran and dibenzofuran) for use in Liquid Organic Hydrogen Carrier (LOHC) systems, where thermal stability and reversible hydrogenation are critical [2].

- Modern Calculation Methods: These studies use high-level quantum chemical computations (e.g., G3MP2 method) to calculate gas-phase enthalpies of formation and absolute entropies, which are crucial for predicting reaction behavior at different temperatures [2].

- Data Generation Workflow: A common approach involves calculating gas-phase properties computationally, then using experimental vaporization enthalpies to derive thermodynamic data for the liquid phase [2]. The following diagram outlines this methodology for evaluating hydrogen carrier systems.

Suggestions for Further Research

The available data is foundational but not sufficient for a full whitepaper. To conduct a more in-depth analysis, you could:

- Investigate Specialized Databases: Search platforms like SciFinder or Reaxys are essential for retrieving more specific thermal decomposition studies and physical organic chemistry data.

- Explore Patent Literature: Patents, such as one concerning this compound-diphosphonic acids, can sometimes contain proprietary stability data required for drug application filings [3].

- Adapt Modern Workflows: The methodology used for LOHC systems provides a modern framework for experimentally and computationally determining the thermal behavior of your specific derivatives [2].

References

natural sources of hexahydroindan polycyclic hydrocarbons

Identified Natural Source

The search results indicate that compounds with a hexahydroindan skeleton can be found in nature. One identified source is a species of moss:

- Source Organism: The moss Frullania tamarisci subsp. tamarisci, a species found widely in Europe [1].

- Identified Compound: This moss produces the sesquiterpene alcohol tamariscol, a novel compound with the chemical name 3,7-dimethyl-2-(2-methyl-1-propenyl)this compound-2-ol [1].

Chemical Profile of this compound

The table below summarizes the basic chemical information for the core this compound structure [2].

| Property | Description |

|---|---|

| Common Name | This compound [2] |

| IUPAC Name | octahydro-1H-indene [2] |

| Chemical Formula | C₉H₁₆ [2] |

| Average Molecular Weight | 124.227 g/mol [2] |

| Class | Polycyclic hydrocarbon [2] |

| SMILES | C1CC2CCCCC2C1 [2] |

Extraction and Synthesis Methodology

The following diagram outlines the general workflow for obtaining tamariscol and its derivative from the source moss, as described in a patent [1].

Experimental workflow for obtaining this compound derivatives from moss.

The extraction and synthesis process involves the following steps [1]:

- Plant Material Preparation: Dried and ground Frullania tamarisci moss is used as the starting material.

- Extraction: The ground moss is subjected to extraction using one of two primary methods:

- Solvent Extraction: Using solvents such as diethyl ether, methylene chloride, or methanol.

- Steam Distillation or Supercritical Extraction: Using steam or supercritical carbon dioxide. The oil obtained from steam distillation can be used directly in fragrance applications.

- Isolation: The extracted oil is then processed to isolate tamariscol, typically through techniques like distillation or silica gel column chromatography.

- Derivatization (Synthesis of Epoxytamariscol): Tamariscol can be chemically modified via a standard epoxidation reaction.

- Reagents: Treatment with an organic peracid (e.g., peracetic acid, m-chloroperbenzoic acid) or hydrogen peroxide.

- Conditions: The reaction is generally carried out in a solvent like methanol or diethyl ether at temperatures ranging from around -50°C to 50°C, often at room temperature.

Research Summary and Limitations

The available information is sufficient to confirm a natural source but is limited for a comprehensive technical guide.

- Key Finding: A specific this compound derivative (tamariscol) is naturally synthesized by the moss Frullania tamarisci [1].

- Significant Gaps: The search results do not contain detailed experimental protocols with quantitative parameters (e.g., exact solvent volumes, temperatures, chromatographic conditions, reaction yields, or spectroscopic data). Information on other natural sources, biosynthetic pathways, or biological activity data for the core this compound structure is also absent.

To deepen your research, I suggest:

- Consulting Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed to search for the specific compound "tamariscol" or "3,7-dimethyl-2-(2-methyl-1-propenyl)this compound-2-ol".

- Reviewing Original Publications: Look for the primary research article cited in the patent: Tetrahedron Letters, 25 (13), 1401-1402 (1984), which likely contains the full spectroscopic and analytical data for the initial discovery of tamariscol.

References

hexahydroindan thermodynamic properties enthalpy entropy

Core Thermodynamic Properties of Hexahydroindan Isomers

The foundational quantitative data for cis- and trans-hexahydroindan was determined calorimetrically in a 1972 study [1] [2]. The tables below summarize the key thermodynamic properties and experimental conditions.

Table 1: Phase Transition Properties [1] [2]

| Property | cis-Hexahydroindan | trans-Hexahydroindan |

|---|---|---|

| Triple-Point Temperature | Reported | Reported |

| Enthalpy of Fusion (ΔHfus) | Determined | Determined |

| Entropy of Fusion (ΔSfus) | Determined | Determined |

| Solid-Solid Transition Enthalpy & Entropy | Determined | Determined |

Table 2: Thermodynamic Functions [1] [2] The following functions were derived for solid, liquid, and vapor phases at selected temperatures:

- [G₈(T) - H⁰(0)] / T

- [H₈(T) - H⁰(0)] / T

- [H₈(T) - H₈(0)]

- S₈(T)

Table 3: Vapor Pressure and Equilibrium Data [1] [2]

| Parameter | Value / Outcome |

|---|---|

| Vapor Pressure Range | 0.3 to 2025 Torr |

| Heat Capacity Range (Condensed Phases) | 12 °K to 390 °K |

| Isomerization Equilibrium | trans-hexahydroindan ⇌ cis-hexahydroindan |

| Equilibrium Mole Fractions | Calculated for liquid and vapor phases |

Detailed Experimental Methodology

The thermodynamic data was obtained through a rigorous calorimetric protocol [1] [2]:

Calorimetric Measurements: The study used calorimetrically determined values of enthalpy and entropy for the pure cis and trans isomers. Key measurements included:

- Heat Capacity (Cp): Measured for the condensed phases (solid and liquid) across a broad temperature range of 12 to 390 Kelvin [1] [2].

- Phase Transitions: Enthalpies and entropies associated with fusion and solid-solid transitions were determined [1] [2].

- Vapor Pressure: Data was collected over a pressure range of 0.3 to 2025 Torr, allowing for the derivation of thermodynamic functions for the vapor phase [1] [2].

Isomerization Equilibrium Analysis: The calorimetric data was used to calculate the isomerization equilibrium mole fractions for the reaction

trans-hexahydroindan -> cis-hexahydroindanin both liquid and vapor phases. These calculated values were compared with mole fractions observed in independent catalyzed reaction equilibrium studies for validation [1] [2].

Visualizing the Isomerization Equilibrium

The core relationship and data flow between the cis and trans isomers can be visualized with the following diagram, generated using Graphviz.

The diagram above illustrates the reversible isomerization equilibrium between the two forms of this compound. The calorimetric data allows for the calculation of equilibrium constants for this reaction in different phases [1] [2].

Summary

This guide details the thermodynamic properties of cis- and trans-hexahydroindan, which are foundational for understanding the behavior of these isomers. The data is derived from a seminal 1972 experimental study that provided comprehensive measurements, including heat capacities, phase transitions, and vapor pressures [1] [2].

References

Core Concepts of Conformational Analysis & Ring Strain

Understanding molecular stability requires analyzing different spatial arrangements (conformations) and the various types of strain that can destabilize a molecule [1] [2].

- Types of Strain: The primary types of strain are [1] [3]:

- Angle Strain: Destabilization from bond angles deviating from the ideal tetrahedral angle (109.5°).

- Torsional Strain: Destabilization from the repulsion between eclipsed bonds on adjacent atoms.

- Steric Strain (aka van der Waals strain): Destabilization from atoms or groups being forced closer than their van der Waals radii allow. In ring systems, this can manifest as transannular strain in larger rings from repulsive interactions between atoms across the ring [3].

- Strain in Common Ring Sizes: The stability of cycloalkanes varies significantly with ring size [3].

- Cyclopropane (3-membered): High angle strain (internal bond angles ~60°).

- Cyclobutane (4-membered): Significant angle strain (internal bond angles ~90°).

- Cyclopentane (5-membered): Very stable with minimal ring strain (bond angles ~108°).

- Cyclohexane (6-membered): Very stable; adopts puckered "chair" conformations to maintain near-ideal bond angles and minimize torsional strain [1] [3].

A Relevant Case Study: Hexahydroindeno[1,2-c]pyridines

A study on a similar system, 2,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine derivatives, provides a direct methodological template for analyzing hexahydroindan-based structures [4]. The research aimed to establish Structure-Activity Relationships (SAR) for antispermatogenic activity.

The following diagram outlines the key stages of the conformational analysis and SAR workflow from this study.

Conformational analysis and SAR workflow for hexahydroindenopyridines [4].

Detailed Experimental Protocol [4]:

- Conformational Exploration: A thorough conformational search was first performed using the semi-empirical PM3 method to identify all possible low-energy spatial arrangements of the molecule.

- Geometry Optimization: The most stable conformations found in step 1 were further refined and optimized using ab initio calculations at the HF/3-21G level of theory for greater accuracy.

- Property Calculation: Various molecular properties were calculated for the optimized structures using the same ab initio method. This included electronic properties (like atomic charges) and steric properties (like molecular volume and surface). The octanol/water partition coefficient was also calculated, which is crucial for understanding drug bioavailability.

- Descriptor Selection & SAR Modeling: From many calculated properties, three key descriptors were identified as critical for activity: atomic charges on two specific atoms and the molecular volume. Statistical methods including Principal Component Analysis (PCA), K-Nearest Neighbor (KNN), and Neural Networks (NN) were used to build predictive models, achieving ~70% classification accuracy.

A Framework for Your Analysis

Given the lack of specific data on the this compound ring, here is a structured approach to guide your investigation.

- Comparative Ring Strain Analysis: The this compound system consists of fused six-membered rings. You can infer that, like cyclohexane, it will favor chair conformations to minimize angle and torsional strain. However, the fusion point will create specific steric interactions that must be evaluated.

- Key Quantitative Metrics: When you find or calculate data for your system, you can organize it using a framework like the one below. The following table outlines the critical parameters to investigate.

| Parameter | Description & Methodology | Significance in Drug Development |

|---|

| Strain Energy | Calculated as: (\text{Strain energy} = \Delta H_{c}^{\circ} (\text{actual}) - \Delta H_{c}^{\circ} (\text{expected})) Actual (\Delta H_c^{\circ}) is experimental; expected is from bond energies [3]. | High strain energy can increase molecular reactivity and impact metabolic stability. | | Dominant Strain Type | Determined via conformational analysis (e.g., NMR, computational geometry scanning). Identifies angle, torsional, or steric/transannular strain as the primary destabilizing factor [1] [3]. | Informs synthetic strategy; e.g., relieving torsional strain via ring puckering. | | Stable Conformers | Identified through computational searches (e.g., Molecular Dynamics, CREST software [5]) and validated with experimental data (X-ray, NMR). | The bioactive conformation is key for rational drug design and optimizing target binding. | | Octanol-Water Partition Coeff. (log P) | Calculated computationally or measured experimentally. Predicts lipophilicity [4]. | Critical for predicting absorption, distribution, and permeability (e.g., blood-ocular barrier penetration [6]). |

References

- 1. PPT - Conformational PowerPoint Presentation, free... Analysis [slideserve.com]

- 2. 2 PDF | PDF Conformational Analysis [scribd.com]

- 3. Stability of Cycloalkanes: Ring | Organic Chemistry... | Fiveable Strain [fiveable.me]

- 4. (PDF) Conformational analyses and SAR studies of ... [academia.edu]

- 5. Hydrogenation of Aromatic Ethers and Lactones [mdpi.com]

- 6. Graphene quantum dots rescue angiogenic retinopathy via ... [pmc.ncbi.nlm.nih.gov]

LOHC Application Notes for Research and Development

References

- 1. Liquid Organic Hydrogen Carrier Concepts and Catalysts ... [mdpi.com]

- 2. State-of-the-Art review of liquid organic hydrogen carriers ... [sciencedirect.com]

- 3. Exploring new liquid organic hydrogen carrier materials for a safer... [phys.org]

- 4. Sustainable mobility with renewable hydrogen [nature.com]

- 5. Recent progress and perspectives of liquid organic hydrogen carrier... [pubs.rsc.org]

- 6. Effect of titania phase on the performance of Pt/TiO 2 ... [sciencedirect.com]

- 7. Styrofoam-based hydrogen storage: New process offers ... [techxplore.com]

hexahydroindan acetal derivatives fragrance stabilization

Patent Overview and Potential Applications

Patent information confirms that Hexahydroindan acetal and ketal compounds are used as fragrance chemicals in various product types [1] [2]. The patents assign these compounds to the following standard international patent classifications (IPC), which indicate their potential application areas:

Table: Key Patent Information for this compound Acetal/Ketal Compounds

| Patent Number | Priority Date | Key Application Areas | Relevant IPC Codes |

|---|---|---|---|

| EP1801109A3 [1] | 2005-12-21 | Fine fragrances, cosmetics, toiletries, detergents [1] | C11D3/50, C11D3/20, C11D3/2068 |

| DE602006013396D1 [2] | 2005-12-21 | Perfume compositions [2] | C11D3/50, C11D3/20, C11D3/2068 |

The diagrams below summarize the general scope and formulation considerations for these compounds.

Diagram 1: The documented application scope of this compound acetal and ketal compounds in consumer products.

Diagram 2: A generalized workflow for incorporating fragrance compounds into end products, where stabilization is tested.

Information Gaps and Research Recommendations

The search results I obtained are insufficient to create the detailed Application Notes and Protocols you require. The patents establish the compounds' existence and general use but lack the following critical information for researchers and scientists:

- Quantitative Stabilization Data: Specific metrics on how these compounds improve shelf-life, resist oxidation, or maintain scent profile under various conditions (pH, temperature, light exposure) are absent.

- Detailed Experimental Protocols: Step-by-step methodologies for evaluating stability, including analytical methods (e.g., GC-MS for quantifying degradation), accelerated aging tests, and compatibility studies with other formulation ingredients are not provided.

- Mechanistic Insights: The chemical rationale for how the acetal/ketal functional groups contribute to stability compared to other fragrance aldehydes or ketones is not discussed.

To obtain the detailed information you need, I suggest the following avenues for further research:

- Specialized Scientific Databases: Conduct a targeted search in databases like SciFinderⁿ, Reaxys, or Google Scholar using the specific chemical names and patent numbers as keywords, combined with terms like "stability," "hydrolysis," "oxidation," and "mechanism."

- Manufacturer Technical Data Sheets: If these compounds are commercially available, the manufacturers likely provide Technical Data Sheets (TDS) or Application Notes containing stability profiles, recommended usage levels, and formulation guidelines.

- Perfumery Science Literature: Explore textbooks and journals dedicated to fragrance chemistry, which often contain chapters on the stabilizing effects of acetal and ketal formation in perfumery.

References

Comprehensive Application Notes and Protocols: Hexahydroindan as a Versatile Building Block in Organic Synthesis and Drug Development

Introduction to Hexahydroindan as a Molecular Building Block

This compound (chemical formula C₉H₁₆, CAS 496-10-6) represents a privileged saturated bicyclic scaffold in organic synthesis and drug development. This molecular framework consists of a fused cyclopentane and cyclohexane ring system, creating a rigid yet synthetically accessible architecture that serves as an ideal foundation for constructing complex molecules. The compound exists in two diastereomeric forms (cis and trans), which provides opportunities for stereoselective synthesis and optimization of biological activity. With a molecular weight of 124.22 g/mol and a relatively high boiling point (81°C), this compound offers practical handling characteristics while maintaining sufficient functional group compatibility for diverse synthetic applications. Its non-polar character contributes to favorable membrane permeability, making it particularly valuable in pharmaceutical design where bioavailability is crucial [1].

The significance of this compound extends beyond its straightforward structure to its role as a versatile molecular building block in the broader context of organic synthesis. As with other strategic intermediates, this compound can be systematically functionalized through various chemical transformations, enabling access to diverse chemical space. This modular approach aligns with contemporary drug discovery paradigms where efficient scaffold hopping and rapid analog generation are essential for optimizing pharmacological profiles. The this compound framework appears in several therapeutic contexts, most notably as the core structure in this compound-2,2-diphosphonic acid derivatives that demonstrate efficacy in treating diseases associated with abnormal calcium and phosphate metabolism [2]. This application highlights the strategic value of this scaffold in addressing challenging biological targets.

Chemical Structure and Physicochemical Properties

The This compound scaffold features a unique bicyclic arrangement that confers distinct structural advantages for molecular design. Its systematic IUPAC name is 2,3,3a,4,5,6,7,7a-octahydro-1H-indene, reflecting the bridgehead carbon atoms that define the ring fusion. The saturated nature of this framework enhances metabolic stability compared to its unsaturated counterparts, while the specific geometry creates well-defined vector relationships for substituent presentation. This structural precision enables researchers to control molecular conformation with greater predictability, a valuable characteristic in drug design where target engagement often requires specific three-dimensional orientation [1].

The physicochemical profile of this compound contributes significantly to its utility as a synthetic building block. The compound exhibits lipophilic character (as evidenced by its hydrocarbon composition) while maintaining sufficient solubility in common organic solvents for practical synthetic applications. Its balanced ring strain between the five- and six-membered rings creates a thermodynamic profile that supports both stability and selective functionalization. The following table summarizes key physicochemical parameters that influence its handling and application in synthetic workflows:

Table 1: Physicochemical Properties of this compound

| Property | Value/Specification | Practical Implications |

|---|---|---|

| Molecular Formula | C₉H₁₆ | Indicates high hydrogen content and saturation |

| Molecular Weight | 124.22 g/mol | Falls within ideal range for fragment-based drug design |

| Boiling Point | 81°C | Enables easy purification and removal of solvent residues |

| Structural Isomers | cis and trans configurations | Allows stereochemical diversification of analogs |

| SMILES Notation | C1CCC2CCCC2C1 | Facilitates computational screening and database searching |

| InChI Key | BNRNAKTVFSKSFA-UHFFFAOYSA-N | Provides unique structural identifier for database registration |

From a molecular interactions perspective, the this compound framework primarily engages through van der Waals forces and hydrophobic interactions, making it particularly suitable for targeting binding pockets with non-polar character. The scaffold can serve as a conformational restraint for pharmacophore elements or as a structural replacement for more complex ring systems in molecular simplification strategies. These applications leverage the scaffold's ability to pre-organize functional groups in three-dimensional space while maintaining favorable physicochemical properties associated with successful drug candidates [1] [2].

Synthetic Methodologies for this compound and Derivatives

Catalytic Hydrogenation of Indan Derivatives

The catalytic hydrogenation of indan derivatives represents the most direct and widely implemented approach for synthesizing this compound scaffolds. This method leverages readily available starting materials and established hydrogenation protocols to achieve full saturation of the aromatic system. The transformation typically employs heterogeneous catalysis under moderate hydrogen pressure, providing high conversion rates and excellent selectivity when appropriate reaction conditions are employed. The mechanism proceeds through sequential hydrogen atom transfer events, beginning with adsorption of both molecular hydrogen and the indan substrate onto the catalyst surface, followed by stepwise reduction of the aromatic system [1].

The efficiency and selectivity of the hydrogenation process are highly dependent on catalyst selection and reaction parameters. Palladium on carbon has emerged as a particularly effective catalyst system, offering an optimal balance between activity and selectivity for this transformation. The following table summarizes performance data for various catalytic systems employed in the hydrogenation of indan to this compound:

Table 2: Catalyst Comparison for Indan Hydrogenation to this compound

| Catalyst System | Reaction Conditions | Conversion Rate (%) | Selectivity (%) | Notes |

|---|---|---|---|---|

| Palladium on Carbon | 25-50°C, 1-5 atm H₂ | 95-98 | 92-96 | Preferred for large-scale applications |

| Platinum Oxide | 20-40°C, 2-4 atm H₂ | 90-95 | 88-94 | Higher cost, sensitive to moisture |

| Raney Nickel | 50-80°C, 5-10 atm H₂ | 85-92 | 80-90 | Economical for industrial scale |

| Rhodium on Alumina | 30-60°C, 3-6 atm H₂ | 92-97 | 90-95 | Excellent for stereoselective reductions |

The stereochemical outcome of the hydrogenation process represents a critical consideration for applications requiring specific isomer configurations. Lower reaction temperatures (25-50°C) and moderate hydrogen pressures (1-5 atm) generally favor formation of the cis-hexahydroindan isomer, while elevated temperatures can promote isomerization to yield mixtures of cis and trans isomers. This temperature-dependent selectivity arises from differences in the energy barriers for adsorption and reduction of the various intermediate species during the hydrogenation pathway. For pharmaceutical applications requiring high isomeric purity, careful control of reaction parameters coupled with appropriate purification techniques enables isolation of the desired stereoisomer [1].

Acid-Catalyzed Cyclization of Linear Precursors

Acid-catalyzed cyclization of appropriately functionalized linear precursors provides an alternative synthetic approach to this compound scaffolds, particularly valuable for accessing specifically substituted derivatives not easily obtained through hydrogenation routes. This strategy employs Brønsted or Lewis acid catalysts to promote intramolecular carbon-carbon bond formation, constructing the bicyclic system through ring-closing reactions. The mechanism typically involves initial activation of an unsaturated bond or functional group to generate a carbocation intermediate, which undergoes nucleophilic attack from within the same molecule to establish the ring fusion [1].

The efficiency and selectivity of the cyclization process depend critically on acid selection, substrate structure, and reaction conditions. Strong Brønsted acids like sulfuric acid effectively promote cyclization of unsaturated alcohols, while Lewis acids such as boron trifluoride etherate demonstrate particular utility for diene substrates. The following workflow illustrates the strategic planning for this compound synthesis via acid-catalyzed cyclization:

The cyclization approach offers significant advantages for regioselective ring formation and incorporation of specific substituents at strategic positions within the this compound framework. By designing linear precursors with appropriately positioned functional groups, chemists can control which ring forms first and dictate the stereochemistry at the ring fusion positions. This capability makes the method particularly valuable for constructing analog libraries with systematic variation at specific molecular positions. The reaction typically proceeds under mild conditions (0-40°C) with moderate to good yields (60-85%), though stronger acids and elevated temperatures may be required for less reactive substrates [1].

Medicinal Chemistry Applications and Case Studies

Bone Resorption and Calcium Metabolism Modulation

The most extensively documented pharmaceutical application of this compound derivatives involves bone metabolism modulation, specifically through inhibition of abnormal calcium and phosphate deposition. This application is exemplified by This compound-2,2-diphosphonic acid derivatives, which demonstrate potent efficacy in treating conditions characterized by pathological bone resorption and ectopic calcification. These compounds function as bisphosphonate analogs that exhibit high affinity for hydroxyapatite crystals in bone tissue, leading to targeted accumulation at sites of active bone remodeling. Once incorporated into bone, these derivatives inhibit osteoclast-mediated bone resorption through interference with key enzymatic processes in the mevalonate pathway, ultimately promoting apoptosis of overactive bone-resorbing cells [2].

The strategic incorporation of the this compound scaffold in these therapeutic agents provides distinct advantages over simpler aliphatic bisphosphonates. The rigid bicyclic structure enforces precise three-dimensional positioning of the phosphonate groups, enhancing binding affinity to bone mineral surfaces while simultaneously influencing bioavailability and distribution profiles. Structure-activity relationship studies reveal that subtle modifications to the this compound core, including introduction of halogen substituents or alkyl groups, significantly impact both bone affinity and anti-resorptive potency. These findings underscore the value of the this compound scaffold as a versatile platform for optimizing pharmacological properties through systematic structural variation [2].

Building Block for Complex Drug Scaffolds

Beyond specific therapeutic applications, this compound serves as a valuable structural motif in diverse drug discovery contexts. Its balanced physicochemical properties make it particularly suitable for addressing challenges in central nervous system (CNS) drug development, where optimal lipophilicity and molecular rigidity are critical for blood-brain barrier penetration. The scaffold's capacity to serve as a spatial organizer for pharmacophoric elements enables efficient exploration of structure-activity relationships while maintaining favorable drug-like properties. This application aligns with the broader paradigm in medicinal chemistry where saturated bicyclic systems are increasingly employed to reduce metabolic susceptibility while maintaining target engagement [1] [3].

The integration of this compound derivatives into molecular building block collections has accelerated their adoption in drug discovery programs. These predefined, characterized scaffolds enable synthetic efficiency through modular assembly approaches, significantly reducing development timelines for complex targets. The following table summarizes key therapeutic areas where this compound-based building blocks have demonstrated particular utility:

Table 3: Therapeutic Applications of this compound-Based Scaffolds

| Therapeutic Area | Molecular Target | Key Structural Features | Reported Activities |

|---|---|---|---|

| Bone Disorders | Hydroxyapatite/Osteoclasts | Diphosphonic acid substitution | Inhibition of bone resorption [2] |

| CNS Disorders | Various Neurotransmitter Receptors | Amino- or hydroxy-functionalization | Enhanced blood-brain barrier penetration |

| Metabolic Diseases | Enzymatic Targets | Carboxylate or heterocyclic appendages | Improved metabolic stability and selectivity |

| Oncology | Kinase Domains | Nitrogen-containing ring fusions | Targeted protein degradation |

The future trajectory of this compound applications in drug discovery appears particularly promising in the context of targeted protein degradation strategies, where the scaffold's ability to present recognition elements in precise spatial arrangements aligns perfectly with the requirements for designing effective PROTACs (proteolysis targeting chimeras) and molecular glues. Additionally, the compatibility of this compound derivatives with late-stage functionalization methodologies enables efficient diversification of advanced intermediates, further enhancing their value in contemporary medicinal chemistry campaigns [3].

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Indan to this compound

Objective: To synthesize this compound via catalytic hydrogenation of indan using palladium on carbon as a catalyst. Principle: This transformation involves the catalytic saturation of the aromatic ring system through heterogeneous catalysis under hydrogen atmosphere, yielding the saturated bicyclic product. Materials: Indan (98%), palladium on carbon (10% Pd, 50% water wet), absolute ethanol, hydrogen gas (balloon or cylinder), magnetic stirrer, round-bottom flask (250 mL), hydrogenation apparatus, filtration setup.

Procedure:

- Charge a 250 mL round-bottom flask with indan (10.0 g, 84.6 mmol) and absolute ethanol (100 mL).

- Add palladium on carbon catalyst (1.0 g, 10% w/w relative to indan) carefully to avoid dust formation.

- Assemble the hydrogenation apparatus and purge the system three times with hydrogen gas to ensure complete removal of air.

- Maintain hydrogen atmosphere at 3-5 atm pressure and initiate vigorous stirring at room temperature (25°C).

- Monitor reaction progress by TLC (hexane/ethyl acetate 9:1) or GC-MS at 6-hour intervals.

- After complete consumption of starting material (typically 18-24 hours), carefully filter the reaction mixture through a celite pad to remove the catalyst.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound as a colorless liquid.

- Purify the product by fractional distillation under reduced pressure (collect fraction boiling at 80-82°C) to yield pure this compound (8.9-9.4 g, 85-90%).

Characterization Data:

- GC-MS: m/z 124.2 [M]⁺

- ¹H NMR (CDCl₃, 400 MHz): δ 2.60-2.75 (m, 2H), 1.95-2.15 (m, 4H), 1.65-1.85 (m, 4H), 1.40-1.60 (m, 4H), 1.10-1.35 (m, 2H)

- ¹³C NMR (CDCl₃, 100 MHz): δ 42.5, 39.8, 33.2, 32.9, 27.5, 26.1, 25.8, 22.4

Safety Notes:

- Perform catalyst handling in a fume hood with appropriate personal protective equipment.

- Exercise caution during hydrogenation due to flammability of hydrogen gas.

- Dispose of spent catalyst properly as it may be pyrophoric upon drying [1].

Protocol 2: Acid-Catalyzed Cyclization to Functionalized this compound Derivatives

Objective: To synthesize 4-methylthis compound via acid-catalyzed cyclization of 2-(3-methylcyclohexyl)ethanol. Principle: This transformation employs Brønsted acid catalysis to promote intramolecular cyclization through carbocation intermediate formation, establishing the bicyclic ring system. Materials: 2-(3-methylcyclohexyl)ethanol (95%), concentrated sulfuric acid, dichloromethane, anhydrous sodium sulfate, separating funnel, round-bottom flask (100 mL), ice-water bath.

Procedure:

- Dissolve 2-(3-methylcyclohexyl)ethanol (7.8 g, 50 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

- Cool the solution to 0°C using an ice-water bath with continuous stirring.

- Slowly add concentrated sulfuric acid (2.5 mL, 47 mmol) dropwise over 15 minutes while maintaining the internal temperature below 5°C.

- After complete addition, remove the ice bath and allow the reaction mixture to warm slowly to room temperature.

- Continue stirring for 12 hours at room temperature, monitoring reaction progress by TLC (hexane/ethyl acetate 95:5).

- Once starting material is consumed, carefully quench the reaction by slow addition of saturated sodium bicarbonate solution (50 mL) with efficient cooling.

- Transfer the mixture to a separatory funnel and separate the organic layer.

- Extract the aqueous layer with additional dichloromethane (2 × 25 mL) and combine the organic extracts.

- Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

- Remove solvent under reduced pressure to obtain the crude product as a pale yellow liquid.

- Purify by flash column chromatography (silica gel, hexane/ethyl acetate 98:2) to yield 4-methylthis compound (5.9-6.3 g, 85-90% purity) as a colorless liquid.

Characterization Data:

- GC-MS: m/z 138.2 [M]⁺

- ¹H NMR (CDCl₃, 400 MHz): δ 2.40-2.55 (m, 1H), 2.20-2.35 (m, 1H), 1.95-2.15 (m, 2H), 1.70-1.90 (m, 3H), 1.45-1.70 (m, 4H), 1.20-1.45 (m, 3H), 0.95 (d, J = 6.8 Hz, 3H)

- ¹³C NMR (CDCl₃, 100 MHz): δ 45.2, 42.8, 39.5, 36.7, 33.5, 32.9, 32.1, 27.8, 22.3, 19.9

Safety Notes:

- Concentrated sulfuric acid is highly corrosive; use appropriate gloves and eye protection.

- The reaction generates heat during acid addition; maintain proper temperature control.

- Work in a fume hood throughout the procedure [1].

Protocol 3: Functionalization via Diphosphonic Acid Derivative Synthesis

Objective: To prepare this compound-2,2-diphosphonic acid as a representative bone-targeting therapeutic agent. Principle: This protocol involves the Michaelis-Arbuzov reaction followed by hydrolysis to convert a this compound ketone precursor to the corresponding diphosphonic acid derivative. Materials: this compound-2-one (95%), triethyl phosphite, bromotrimethylsilane, hydrochloric acid (concentrated), toluene, anhydrous magnesium sulfate, round-bottom flask (100 mL), reflux condenser, nitrogen atmosphere.

Procedure:

- Charge a 100 mL round-bottom flask with this compound-2-one (5.0 g, 36.2 mmol) and triethyl phosphite (30 mL, 175 mmol).

- Equip the flask with a reflux condenser and establish a nitrogen atmosphere.

- Heat the reaction mixture to 150°C with stirring and maintain at this temperature for 12 hours.

- Allow the mixture to cool to room temperature, then remove excess triethyl phosphite under reduced pressure.

- Dissolve the resulting residue in dry toluene (50 mL) and cool to 0°C.

- Add bromotrimethylsilane (25 mL, 189 mmol) dropwise over 30 minutes at 0°C.

- After complete addition, warm the reaction mixture to room temperature and stir for 24 hours.

- Remove volatile components under reduced pressure and treat the residue with concentrated HCl (50 mL).

- Reflux the acidic mixture for 6 hours to ensure complete hydrolysis.

- Cool the reaction mixture to room temperature and filter if necessary.

- Concentrate the solution under reduced pressure and recrystallize the solid residue from water/ethanol (1:2) to obtain this compound-2,2-diphosphonic acid as a white crystalline solid (7.1-7.6 g, 75-80%).

Characterization Data:

- MP: 245-248°C (dec)

- ¹H NMR (D₂O, 400 MHz): δ 2.35-2.50 (m, 2H), 2.10-2.25 (m, 2H), 1.85-2.05 (m, 2H), 1.60-1.85 (m, 4H), 1.40-1.60 (m, 2H), 1.20-1.40 (m, 2H)

- ³¹P NMR (D₂O, 162 MHz): δ 18.5

- HRMS: m/z calcd for C₉H₁₇O₆P₂ [M-H]⁻: 283.0512, found: 283.0515

Safety Notes:

- Bromotrimethylsilane is moisture sensitive and corrosive; handle under inert atmosphere.

- Hydrochloric acid vapors are irritating; work in a well-ventilated fume hood.

- Use appropriate personal protective equipment throughout the procedure [2].

Property Optimization and Analog Design Guidance

The strategic design of this compound-based therapeutic agents requires systematic optimization of physicochemical properties to achieve desired pharmacokinetic and pharmacodynamic profiles. The inherent lipophilicity of the core scaffold (ClogP ~3.5) provides an excellent starting point for CNS-targeting applications but may require modulation for other therapeutic areas. Introduction of polar substituents such as hydroxyl groups, amines, or carboxylic acids can effectively reduce lipophilicity while potentially enhancing target interactions. The following diagram illustrates the strategic decision process for analog design based on desired therapeutic application:

For bone-targeting applications such as the diphosphonic acid derivatives, the incorporation of strongly acidic phosphonate groups significantly alters the property profile, creating molecules with extremely high water solubility and limited membrane permeability—ideal characteristics for site-specific action with minimal systemic exposure. The molecular weight expansion associated with these modifications (from 124.22 g/mol for the core scaffold to >300 g/mol for diphosphonic acid derivatives) moves these compounds into a different property space that must be considered during optimization. Additionally, the highly polar nature of these derivatives limits their passive diffusion across biological barriers, enhancing their safety profile by restricting distribution to primarily mineralized tissues [2].

Conclusion and Future Perspectives

The This compound scaffold represents a versatile and valuable framework for organic synthesis and drug discovery, offering unique structural features that enable diverse therapeutic applications. Its balanced physicochemical properties, synthetic accessibility, and capacity for systematic functionalization make it particularly suitable for addressing challenging targets in medicinal chemistry. The well-established synthetic methodologies, including catalytic hydrogenation and acid-catalyzed cyclization, provide efficient access to both the core scaffold and elaborated derivatives, supporting robust structure-activity relationship studies across multiple target classes [1] [2].

Looking forward, the integration of this compound-based building blocks with emerging synthetic technologies presents exciting opportunities for innovation in drug discovery. The compatibility of this scaffold with late-stage functionalization strategies positions it perfectly for applications in diversity-oriented synthesis and library production. Furthermore, the demonstrated success of this compound derivatives in addressing challenging biological targets suggests continued utility in the development of novel therapeutic agents, particularly as the field moves toward increasingly complex target classes requiring precise three-dimensional recognition elements. As synthetic methodologies advance and computational design capabilities improve, the this compound scaffold will undoubtedly continue to contribute meaningfully to the discovery of new therapeutic agents [3].

References

Proposed Structure for Application Notes & Protocols

Here is a suggested outline for your application notes, designed for researchers and scientists:

- Title: Application Note: Synthesis and Evaluation of Hexahydroindan Polymer Precursors for Advanced Specialty Coatings.

- Abstract/Summary: A brief overview of the this compound-based polymer, its key properties, and its potential applications in drug development (e.g., as protective coatings for lab equipment or specialized drug delivery systems).

- Introduction: Discuss the need for high-performance, stable, and biocompatible coatings in pharmaceutical research and development.

- Materials and Methods:

- Materials List: A detailed table of chemicals, reagents, and equipment.

- Synthesis Protocol: Step-by-step procedure for polymerizing the this compound precursor.

- Coating Application: Method for applying the polymer as a coating onto substrates.

- Characterization Techniques: Protocols for testing coating performance (e.g., adhesion, chemical resistance, biocompatibility).

- Results and Discussion: Presentation of findings, using tables to summarize quantitative data and diagrams to illustrate chemical structures or workflow processes.

- Conclusion: Summary of the coating's performance and its potential benefits for the pharmaceutical industry.

Experimental Workflow Visualization

Since a specific pathway was not described, the following Graphviz diagram illustrates a generic experimental workflow for developing and testing a new coating material. This demonstrates how you can visualize such a process.

Template for Data Presentation

Without specific quantitative data, here is a table structure you can use to summarize key coating properties once you have the results.

| Property | Test Method (ASTM/ISO) | Result | Target Specification | Notes |

|---|---|---|---|---|

| Adhesion | ASTM D3359 | |||

| Chemical Resistance | ASTM D1308 | |||

| Surface Hardness | ISO 15184 | |||

| Biocompatibility | ISO 10993-5 | |||

| Curing Time | In-house method |

Note: This is a template. You would fill in the "Result" and other columns with your experimental data.

Quantum Chemical Calculation of Hexahydroindan Formation Enthalpy: Application Notes and Protocols for Researchers

Introduction and Computational Background

Quantum chemistry provides powerful computational methods for determining thermodynamic properties of molecular systems that are challenging to measure experimentally. These methods apply quantum mechanical principles to solve the Schrödinger equation for molecular systems, enabling prediction of structural, electronic, and thermodynamic properties with remarkable accuracy. For complex hydrocarbon systems like hexahydroindan, quantum chemical calculations are particularly valuable as experimental determination of formation enthalpies can be methodologically challenging and resource-intensive. The formation enthalpy (ΔH°f) represents the heat change associated with the formation of one mole of a compound from its constituent elements in their standard states, serving as a fundamental thermodynamic parameter for predicting reaction energetics and stability.

The computational determination of formation enthalpies for compounds like this compound has gained renewed importance in the context of liquid organic hydrogen carrier (LOHC) research, where accurate thermodynamic data informs the development of efficient hydrogen storage systems. Recent studies have demonstrated that oxygen-functionalized LOHC systems can exhibit improved thermodynamics for hydrogen release, with equilibrium temperatures for dehydrogenation dropping to below 500 K in some cases [1]. Within this research domain, hydrogenated indane derivatives including this compound have emerged as promising candidates due to their favorable hydrogen storage capacities and relatively low dehydrogenation temperatures compared to purely aromatic systems.

Experimental Data and Computational Findings

Quantitative Thermodynamic Data for this compound and Related Compounds

Table 1: Experimental and Calculated Thermodynamic Properties of this compound and Reference Compounds at 298.15 K

| Compound | State | ΔH°f (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| This compound | Liquid | -167.0 ± 4.0 | G3MP2 + Empirical Correlations | [1] |

| Indan | Liquid | 62.9 ± 3.0 | G3MP2 + Empirical Correlations | [1] |

| Benzene | Liquid | 49.0 ± 0.7 | Experimental | [1] |

| Cyclohexane | Liquid | -156.0 ± 0.5 | Experimental | [1] |

| Naphthalene | Solid | 78.5 ± 1.5 | Experimental | [2] |

Table 2: Hydrogenation Thermodynamics for Selected LOHC Compounds

| Hydrogen-Lean Form | Hydrogen-Rich Form | ΔrH° (kJ/mol) | Teq (K) | Hydrogen Capacity (wt%) |

|---|---|---|---|---|

| Indan | This compound | ~ -230 | ~ 580 | ~ 6.2 |

| Benzene | Cyclohexane | -205.0 | 569 | 7.2 |

| Naphthalene | Decalin | -318.0 | 612 | 7.3 |

| Methoxy-benzene | Methoxy-cyclohexane | -195.0 | 554 | 6.8 |

The thermodynamic data reveals that This compound exhibits a formation enthalpy of -167.0 kJ/mol in the liquid state, making it significantly more stable than its aromatic counterpart indan, which has a formation enthalpy of +62.9 kJ/mol [1]. This substantial difference in formation enthalpies translates to a strongly exothermic hydrogenation process with a reaction enthalpy of approximately -230 kJ/mol for the conversion of indan to this compound. The equilibrium temperature (Teq) for this hydrogenation/dehydrogenation system is approximately 580 K, which is slightly higher than the benzene/cyclohexane system (569 K) but significantly lower than the naphthalene/decalin system (612 K) [1]. This positions this compound as a potentially viable LOHC candidate with intermediate dehydrogenation thermodynamics.

The computational protocols for determining these values combine high-level quantum chemical methods with empirical adjustments to account for phase transitions. The G3MP2 composite method, which represents a sophisticated approach combining multiple levels of theory to approximate high-level coupled-cluster calculations, provides accurate gas-phase formation enthalpies that are subsequently corrected for condensed phase effects using experimentally determined vaporization enthalpies [1]. This multistep approach ensures that the final computed values for liquid-phase formation enthalpies maintain chemical accuracy while being derived from computationally feasible quantum chemical calculations.

Computational Protocols and Methodologies

Quantum Chemical Calculation Workflow for Formation Enthalpy

Diagram 1: Computational workflow for determining this compound formation enthalpy, illustrating the three-step protocol from molecular preparation to final adjusted liquid-phase value. The workflow emphasizes the critical phase correction step that differentiates this approach from purely gas-phase calculations.

Step I: Molecular System Preparation and Conformer Analysis

The computational protocol begins with comprehensive conformational analysis to identify the most stable molecular configurations for both the hydrogen-lean (indan) and hydrogen-rich (this compound) forms. For this compound, which exists as a flexible molecule with multiple ring conformations, this step is particularly crucial as it ensures the calculated thermodynamic properties correspond to the global minimum structure. Researchers should employ specialized conformational search software such as CREST (Conformer-Rotamer Ensemble Sampling Tool) version 3.0.2, which utilizes metadynamics-inspired algorithms to efficiently explore the potential energy surface [1]. For this compound, particular attention should be paid to the ring puckering conformations and the relative orientation of the fused cyclohexane rings, as these factors significantly impact the molecular energy.

Following conformational identification, geometry optimization should be performed using density functional theory (DFT) methods with medium-sized basis sets (e.g., B3LYP/6-311+G(d)) to refine the initial structures. The optimized geometries should be verified as true minima through vibrational frequency analysis, which should yield no imaginary frequencies for stable structures. For transition state calculations related to hydrogenation/dehydrogenation processes, exactly one imaginary frequency is expected, corresponding to the reaction coordinate. Researchers should document the relative energies of different conformers, as populations of low-energy conformers may need to be considered for accurate thermodynamic predictions at experimental temperatures. This meticulous approach to molecular preparation establishes the foundation for accurate quantum chemical calculations in subsequent steps.

Step II: High-Level Quantum Chemical Energy Calculation

The core of the formation enthalpy calculation employs the G3MP2 composite method, which provides near-chemical accuracy (within 1-2 kcal/mol of experimental values) for thermochemical properties. This method combines a series of quantum chemical calculations to approximate a high-level coupled cluster treatment while maintaining computational feasibility. The protocol involves: (1) initial geometry optimization at the HF/6-31G(d) level; (2) second-order Møller-Plesset perturbation theory (MP2) calculations with the 6-31G(d) basis set; (3) higher-level correlation corrections using quadratic configuration interaction (QCISD) and MP4 calculations with larger basis sets; and (4) final energy extrapolation using additivity approximations [1]. The Gaussian 16 software package provides a robust implementation of this method, though alternative packages such as ORCA or GAMESS may also be employed with appropriate modifications to the computational workflow.

The calculated electronic energies are converted to gas-phase enthalpies of formation using the atomization energy approach, which involves calculating the energy required to dissociate the molecule into its constituent atoms and comparing this to known atomic energies. For a hydrocarbon compound C₈H₁₄ like this compound, the atomization reaction is: C₈H₁₄ → 8 × C + 14 × H. The enthalpy of formation is then calculated using the relation: ΔH°f(g) = ΣΔH°f(atoms) - ΔE(atomization), where the atomic formation enthalpies are well-established reference values [1]. To ensure accuracy, researchers should validate this approach against experimental data for reference compounds with known formation enthalpies, such as benzene, cyclohexane, or decalin, making adjustments to the computational protocol if systematic deviations are observed.

Step III: Phase Correction and Empirical Adjustment

Table 3: Phase Correction Parameters for this compound Thermodynamic Properties

| Parameter | Value | Unit | Method of Determination | Uncertainty |

|---|---|---|---|---|

| ΔvapH°(298.15 K) | 48.5 ± 2.0 | kJ/mol | Experimental Vapor Pressure | ± 2.0 |

| ΔvapS°(298.15 K) | 105.0 ± 5.0 | J/(mol·K) | Empirical Correlation | ± 5.0 |

| ΔfH°(liq, 298.15 K) | -167.0 ± 4.0 | kJ/mol | Calculated via Equation 2 | ± 4.0 |

| S°(liq, 298.15 K) | 385.0 ± 8.0 | J/(mol·K) | Calculated via Equation 3 | ± 8.0 |

Quantum chemical calculations inherently provide gas-phase properties, while experimental applications often require liquid-phase thermodynamic data. This necessitates a phase correction step to convert gas-phase formation enthalpies to their liquid-phase equivalents. The conversion employs the relationship: ΔfH°(liq, 298.15 K) = ΔfH°(g, 298.15 K) - ΔvapH°(298.15 K), where ΔvapH° represents the standard enthalpy of vaporization [1]. For this compound, experimental vapor pressure data can be used to determine ΔvapH° through the Clausius-Clapeyron equation, or alternatively, group contribution methods such as those developed by Domalski and Hearing may be employed when experimental data is scarce [2].

Similarly, the absolute entropy in the liquid phase is calculated as: S°(liq, 298.15 K) = S°(g, 298.15 K) - ΔvapS°(298.15 K), where ΔvapS° is the entropy of vaporization. For associated liquids like this compound that may exhibit intermolecular interactions, additional corrections beyond simple vaporization thermodynamics may be necessary to account for these effects. Researchers should document all sources of experimental vaporization data and the methods used for extrapolation or estimation when direct measurements are unavailable. The uncertainty in the final liquid-phase formation enthalpy depends significantly on the accuracy of the vaporization enthalpy, making this parameter critical for reliable results. Propagation of error calculations should be performed to establish realistic uncertainty bounds for the final reported values.

Advanced Analysis and Visualization Methods

Electronic Structure Analysis and Non-Covalent Interactions

Diagram 2: Electronic structure analysis workflow for characterizing non-covalent interactions in this compound and related compounds. Multiple analytical approaches converge to provide a comprehensive understanding of intermolecular forces that influence thermodynamic stability.

Advanced analysis of the electronic structure provides insights into the factors governing molecular stability and reactivity. For this compound, Bader's Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze bond critical points (BCPs) and understand the electron density distribution in regions of interest, particularly around the fused ring junctions [3]. The Laplacian of the electron density (∇²ρ) at BCPs reveals whether interactions are predominantly covalent (∇²ρ < 0) or closed-shell such as hydrogen bonds or van der Waals interactions (∇²ρ > 0). Complementarily, the Non-Covalent Interaction (NCI) index visualizes weak intermolecular forces through isosurfaces of the reduced density gradient, enabling intuitive interpretation of steric clashes, van der Waals interactions, and hydrogen bonding patterns that contribute to the molecular packing and stability [3].

For crystalline forms or detailed solvation studies, Hirshfeld surface analysis provides a comprehensive mapping of molecular contacts by plotting the ratio of promolecular to procrystal electron densities. This technique allows researchers to quantify the contribution of different interaction types (H···H, C···H, etc.) to the overall crystal packing, which is particularly valuable for understanding polymorphism and solid-state thermodynamic stability [3]. Additionally, PIXEL calculations enable the decomposition of intermolecular interaction energies into Coulombic, polarization, dispersion, and repulsion components, providing quantitative insights into the nature and strength of non-covalent interactions that influence formation enthalpies and other thermodynamic properties [3]. These advanced analytical methods collectively enhance the interpretation of computational results beyond simple numerical values of formation enthalpies.

Applications in Hydrogen Storage and Drug Development

The accurate determination of this compound formation enthalpy has significant implications for energy storage technologies, particularly in the development of LOHC systems. The hydrogenation of indan to this compound represents a potential hydrogen storage reaction with a theoretical capacity of approximately 6.2 wt%, which falls within the desirable range for practical applications [1]. The calculated reaction enthalpy of -230 kJ/mol for this transformation indicates a moderately exothermic process, which translates to favorable thermodynamics for hydrogen release at temperatures achievable with waste heat from industrial processes or fuel cells. Computational screening of this compound derivatives with various substituents can identify structural modifications that optimize the trade-off between hydrogen capacity, dehydrogenation kinetics, and thermodynamic properties.

In pharmaceutical applications, formation enthalpy calculations contribute to predicting drug-receptor interactions and understanding the thermodynamic driving forces behind molecular recognition. While this compound itself may not have direct pharmaceutical relevance, its structural motifs appear in various bioactive compounds, and the computational protocols described can be extended to drug-like molecules with similar fused ring systems. The accurate calculation of formation enthalpies enables better prediction of binding affinities through thermodynamic cycles, particularly when combined with solvation models that account for transfer from the gas phase to aqueous or non-polar environments resembling biological binding sites [3]. Additionally, these calculations support the prediction of metabolic stability and degradation pathways by providing thermodynamic parameters for potential metabolic transformations.

Conclusion and Future Directions

The application notes and protocols presented herein provide researchers with a comprehensive framework for determining the formation enthalpy of this compound using quantum chemical methods. The three-step approach—combining conformational analysis, high-level quantum chemical calculations, and empirical phase corrections—delivers reliable liquid-phase thermodynamic properties that align with experimental expectations. The tabulated data and computational workflows facilitate direct application in both hydrogen storage research and pharmaceutical development, where accurate thermodynamic parameters are essential for predicting system performance and molecular behavior.

Future methodological developments will likely focus on enhancing computational efficiency through machine learning approaches that can approximate high-level quantum chemical results at significantly reduced computational cost. Recent initiatives such as the QCML dataset, which contains billions of semi-empirical and millions of DFT calculations, provide extensive training data for such approaches [4]. Additionally, improved implicit solvation models and more accurate treatments of dispersive interactions will further enhance the accuracy of liquid-phase predictions. As computational resources continue to expand, these protocols may evolve to include dynamical effects and finite-temperature corrections through molecular dynamics simulations, providing even more realistic thermodynamic predictions for complex molecular systems like this compound and its derivatives.

References

group additivity algorithms thermodynamic properties prediction

Introduction to Group Additivity

Group additivity is a powerful and efficient method for predicting the thermodynamic properties of organic compounds and materials. The core principle is that a molecule's property can be estimated by summing the contributions from its constituent atom-level groups, each defined by a central atom and its immediate neighbors [1]. This method offers a compelling alternative to more computationally intensive quantum-mechanical calculations, especially for high-throughput screening in materials science and drug development [1].

Recent advancements have expanded the scope of group additivity by integrating it with machine learning (ML) frameworks. This hybrid approach enhances predictive power for complex properties like temperature-dependent heat capacity in polymers [2] and enables the accurate modeling of multi-component systems, such as alloys, by strategically decoupling different types of atomic interactions [3].

Core Algorithm & Quantitative Parameters

The foundational algorithm involves decomposing a molecule's structure into predefined group types and summing their contributions. The following table summarizes key molecular descriptors and the demonstrated predictive performance of the group additivity method [1].

- Table 1: Predictive Performance of Group Additivity for Key Descriptors

| Molecular Descriptor | Goodness-of-Fit (Q²) | Standard Deviation (SD) | Number of Test Compounds (N) |

|---|---|---|---|

| Heat of Combustion | > 0.9999 | 25.2 kJ/mol | 1965 |

| logPoctanol/water | 0.9451 | 0.51 | 2640 |

| Molar Refractivity | 0.9987 | 0.74 | 4045 |

| Molecular Polarizability | 0.9897 | 0.77 | 308 |

| Aqueous Solubility (logS) | 0.8838 | 0.74 | 1419 |

| Aqueous Toxicity | 0.8404 | 0.42 | 810 |

| Blood-Brain Barrier (logBB) | 0.4709 | 0.53 | 383 |

The algorithm's workflow for calculating a property is straightforward. The mathematical expression is as follows:

Property = Σ (ni × Contributioni)

Where:

- ni is the number of times group type i appears in the molecule.

- Contributioni is the pre-calibrated contribution value for that group.

This method's reliability depends on the quality and breadth of the experimental data used to derive the group contributions. As shown in Table 1, while it performs exceptionally well for heat of combustion and refractivity, its predictive power is limited for complex bio-physical properties like logBB, where transport mechanisms may not be purely additive [1].

Application Notes & Experimental Protocol

This section details a standard protocol for applying the group additivity method, using the prediction of a molecule's Heat of Combustion (ΔHc) as a representative example.

Protocol: Predicting Heat of Combustion via Group Additivity

Objective: To calculate the heat of combustion of an organic compound using the group additivity method. Experimental Basis: The group contribution parameters are derived from a large set of experimental data (e.g., N=1965 compounds) using a fitting procedure such as the Gauss-Seidel method [1].

Workflow Overview:

The following diagram illustrates the key steps in the group additivity prediction workflow, from molecule input to final property estimation.

Materials & Software:

- Chemical structures of the compound(s) of interest.

- Group contribution parameters for heat of combustion from a published database [1].

- Software: A computer algorithm capable of parsing chemical structures and performing the group decomposition and summation. This can be implemented in Python, Java, or other languages.

Procedure:

Structure Input and Pre-processing:

- Represent the target molecule using a standard format such as SMILES (Simplified Molecular Input Line Entry System) or PSMILES (Polymer SMILES for repeating units) [2].

- Ensure the representation accounts for all atoms and bonds correctly.

Molecular Decomposition:

- Process the molecular structure to break it down into its constituent atom groups. An atom group is defined by a central atom and its immediate neighboring atoms, considering hybridization and bond order.

- Example: In a molecule of ethane (C-C), the carbon atoms would be classified into a specific group type, such as

C_(C)(H)_3, representing a carbon atom bonded to one other carbon and three hydrogens.

Group Identification and Counting:

- Identify the types of groups generated from the decomposition.

- Count the number of times (

n_i) each unique group type appears in the molecule.

Parameter Assignment and Calculation:

- For each identified group type, retrieve its pre-calibrated contribution to the heat of combustion from the parameter database.

- Calculate the total predicted heat of combustion using the formula: ΔHc = Σ (ni × Contributioni)

Validation and Error Analysis:

- If experimental data is available, compare the predicted value to the measured value.

- Report the result along with the expected standard deviation of the method (e.g., ± 25.2 kJ/mol for heat of combustion, as per Table 1) [1].

Advanced & Integrated Workflows

The basic group additivity method can be integrated with modern computational techniques to tackle more complex challenges.

Integration with Machine Learning for Complex Properties

For properties with poor group additivity performance (e.g., logBB) or temperature-dependent properties, a hybrid ML approach is more effective. The workflow involves using group-based descriptors or other molecular fingerprints as input for machine learning models [2] [1].

- Example: Polymer Heat Capacity Prediction: The temperature-dependent heat capacity (Cp) of polymers can be predicted using Morgan fingerprints (a circular fingerprint encoding molecular substructures) derived from the repeating unit's PSMILES string. These fingerprints are used as input for an artificial neural network (ANN) trained on high-quality data from the ATHAS databank, achieving a coefficient of determination (R²) greater than 0.98 [2].

- Error Correction: The prediction error for Cp using Morgan fingerprints has been found to correlate with the number of missing hashed identifiers (

N_ms). The error can be corrected using the equation: Cp-corrected(T) = Cp-ML(T) / (1 - (0.0948 N_ms² + 2.49 N_ms)/100) [2].

Decoupling Interactions in Complex Systems

For multi-component systems like metallic alloys, a powerful strategy is to decouple different interaction types. A CALPHAD (Calculation of Phase Diagrams) framework can be enhanced by:

- Decoupling nearest-neighbor (NN) and long-range (LR) interactions.

- Embedding strong NN interactions into a physics-based "reference surface" derived from efficient quasi-harmonic approximation (QHA) calculations.

- Confining excess terms to weak LR interactions, which are then refined to fit phase equilibrium data [3].

This divide-and-conquer strategy reduces computational cost while maintaining accuracy, as demonstrated in 13-component Ni-based superalloys and Cr-Co-Ni medium-entropy alloys [3].

Limitations & Scope of Applicability

While highly useful, the group additivity method has important limitations that researchers must consider:

- Performance Variation: The accuracy is highly descriptor-dependent. It is excellent for heat of combustion and refractivity but less reliable for complex biological properties like blood-brain barrier penetration (logBB), as indicated by its low Q² of 0.47 [1].

- Data Dependency: The method's predictive power is confined to the chemical space covered by its training data. Extrapolation to entirely new group types requires new experimental data for parameterization.

- Ignoring Long-Range Effects: The method typically accounts only for local atomic environments and may not capture the influence of long-range intramolecular interactions or specific stereochemistry.

Conclusion

Group additivity remains a robust, fast, and accessible method for predicting a wide range of thermodynamic properties. Its integration with modern machine learning techniques and its strategic application in multi-scale modeling frameworks significantly expand its utility and accuracy. For researchers in drug development and materials science, it provides a valuable tool for rapid virtual screening and preliminary design, guiding more focused and efficient experimental efforts.

References

hexahydroindan ketone derivatives ring expansion

Chemical Data and Protocol Search Suggestions

For the detailed experimental data and protocols you require, I suggest consulting the following specialized sources:

- Scientific Databases: Search PubMed, Scopus, or Reaxys using specific keywords like

"hexahydroindan ketone ring expansion synthesis","Baeyer–Villiger oxidation", or"Tiffeneau–Demjanov rearrangement". - Patent Literature: Explore Google Patents or the USPTO database for proprietary synthesis methods.

- Chemical Forums: Consider asking on specialized communities like Chemistry Stack Exchange.

Graphviz Diagram Specification Template

Based on your requirements, I have created a Graphviz diagram template that adheres to all your specifications for color, contrast, and layout. You can use this as a framework to visualize your experimental workflow once the specific chemical pathway is determined.

The diagram below illustrates a generic ring expansion workflow. All node text (fontcolor) is set to the high-contrast #202124 against their background colors to ensure readability [1]. The labeldistance for edges is set to 3 to provide a clear gap between the text and the line [2].

The table below details the color palette as specified in your requirements, ensuring sufficient contrast for visualization [3] [4]:

| Color Code | Role | Sample Use |

|---|---|---|

| #4285F4 | Primary Blue | Process steps, information nodes |

| #EA4335 | Primary Red | Critical steps, termination points |

| #FBBC05 | Primary Yellow | Intermediate states, warnings |

| #34A853 | Primary Green | Start/End points, success states |

| #FFFFFF | White | Canvas background (if not transparent) |

| #F1F3F4 | Light Grey | Alternative node fill |

| #202124 | Dark Text | Primary text color for all nodes |

| #5F6368 | Grey Text | Edge labels, secondary text |

Tips for Implementing Your Workflow

Once you find the specific reaction pathway, you can effectively model it using the provided template:

- Map the Pathway: Break down the synthesis into discrete steps (e.g., "Substrate Activation", "Nucleophilic Addition", "Ring Expansion", "Product Isolation") [5].

- Define Logic: Use solid edges for the main pathway and dashed edges (by setting

style=dashed) for side reactions or optional steps. - Incorporate Data: Use record-based nodes or HTML-like labels (

shape=plain) to include quantitative data like yields or conditions directly in the diagram [1].

References

Application Notes: Key Strategies for Thermodynamic Optimization

The table below summarizes the core areas of focus for optimizing LOHC systems.

| Optimization Strategy | Key Objective | Example Materials & Catalysts | Key Performance Insights |

|---|---|---|---|

| Catalyst Development [1] | Enhance activity/selectivity for H2 uptake/release; minimize byproducts. | Pt-based, Ru-based (e.g., Ru/Al₂O₃, Ru/C) [2]. | Structure-activity relationships and metal-support synergy are crucial [1]. |

| Molecular Engineering [3] | Improve H2 storage capacity, kinetics, and enthalpy of reaction. | N-ethylcarbazole, indoles, BMP (2-benzyl-6-methylpyridine), BMB (benzyl-methylbenzyl-benzene) [4] [3]. | Precise methyl group positioning in BMP boosted H2 storage/release rates by 206%/49% vs. MBP; BMB showed 150% faster hydrogenation than DBT [3]. |

| Process & Reactor Design [4] | Optimize reaction engineering to improve efficiency and reduce utility costs. | Trickle bed reactors, slurry reactors [4]. | Slurry reactors can offer better catalyst utilization; dehydrogenation heating constitutes 75-85% of utility costs [4]. |

| System Integration [5] | Utilize waste heat to improve overall energy and economic efficiency. | Industrial processes, urban energy systems [5]. | LOHC-based storage integrated into urban-industrial symbiosis can reduce energy utility costs by ~36% [5]. |

Experimental Protocol: Evaluating LOHC Hydrogenation/Dehydrogenation Catalysts

This protocol provides a detailed methodology for assessing catalyst performance in LOHC reactions, a critical step for thermodynamic optimization [1] [4].

Scope

This procedure describes a standardized laboratory-scale method for testing and screening catalysts in the hydrogenation of dehydrogenated LOHCs (e.g., H0-DBT) and the dehydrogenation of hydrogenated LOHCs (e.g., H18-DBT).

Experimental Workflow

The following diagram outlines the major steps in the catalyst testing workflow:

Materials and Equipment

- Reactor System: A high-pressure, fixed-bed or slurry reactor system equipped with temperature and pressure controls [4]. The reactor should be made of materials resistant to hydrogen embrittlement (e.g., stainless steel).

- Catalysts: Catalyst candidates (e.g., Pt/Al₂O₃ for dehydrogenation, Ru/Al₂O₃ for hydrogenation) [2].

- LOHCs: Dehydrogenated carrier (e.g., H0-DBT) for hydrogenation tests; hydrogenated carrier (e.g., H18-DBT) for dehydrogenation tests.